molecular formula C12H16N2O2 B1588845 N-Boc-N'-Benzylidene-hydrazine CAS No. 24469-50-9

N-Boc-N'-Benzylidene-hydrazine

Cat. No.: B1588845
CAS No.: 24469-50-9
M. Wt: 220.27 g/mol
InChI Key: LKKATZANDADGPR-UKTHLTGXSA-N
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Description

N-Boc-N’-Benzylidene-hydrazine is a chemical compound with the molecular formula C12H16N2O2. It is a derivative of hydrazine, where the hydrazine moiety is protected by a tert-butoxycarbonyl (Boc) group and a benzylidene group. This compound is often used in organic synthesis, particularly in the preparation of various intermediates and as a protecting group for amines.

Scientific Research Applications

N-Boc-N’-Benzylidene-hydrazine has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of various chemical intermediates and as a reagent in industrial processes.

Future Directions

While specific future directions for N-Boc-N’-Benzylidene-hydrazine were not found in the search results, it’s clear that this compound and others like it have significant potential in the field of proteomics research , and their synthesis methods continue to be refined .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N’-Benzylidene-hydrazine typically involves the reaction of hydrazine derivatives with tert-butoxycarbonyl anhydride (Boc2O) and benzaldehyde. The reaction is usually carried out under mild conditions, often at room temperature, and in the presence of a base such as triethylamine. The general reaction scheme is as follows:

    Formation of Boc-protected hydrazine: Hydrazine reacts with Boc2O in the presence of a base to form N-Boc-hydrazine.

    Formation of N-Boc-N’-Benzylidene-hydrazine: N-Boc-hydrazine is then reacted with benzaldehyde to form N-Boc-N’-Benzylidene-hydrazine.

Industrial Production Methods

Industrial production methods for N-Boc-N’-Benzylidene-hydrazine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Boc-N’-Benzylidene-hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The benzylidene group can be reduced to form N-Boc-hydrazine.

    Substitution: The Boc group can be removed under acidic conditions to yield free hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc group.

Major Products Formed

    Oxidation: Formation of azides or other oxidized derivatives.

    Reduction: Formation of N-Boc-hydrazine.

    Substitution: Formation of free hydrazine derivatives.

Mechanism of Action

The mechanism of action of N-Boc-N’-Benzylidene-hydrazine primarily involves its role as a protecting group. The Boc group protects the hydrazine moiety from unwanted reactions during synthetic processes. The benzylidene group can be selectively removed under specific conditions, allowing for the controlled release of the hydrazine functionality. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.

Comparison with Similar Compounds

N-Boc-N’-Benzylidene-hydrazine can be compared with other similar compounds such as:

    N-Boc-hydrazine: Lacks the benzylidene group and is used primarily for protecting hydrazine moieties.

    N-Cbz-hydrazine: Uses a carbobenzyloxy (Cbz) group instead of Boc for protection.

    N-Fmoc-hydrazine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.

Uniqueness

N-Boc-N’-Benzylidene-hydrazine is unique due to its dual protection mechanism, which provides additional stability and selectivity in synthetic processes. The combination of Boc and benzylidene groups allows for more versatile applications compared to compounds with a single protecting group.

Similar Compounds

  • N-Boc-hydrazine
  • N-Cbz-hydrazine
  • N-Fmoc-hydrazine

Properties

IUPAC Name

tert-butyl N-[(Z)-benzylideneamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-13-9-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15)/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKATZANDADGPR-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C\C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24469-50-9
Record name BENZALDEHYDE (TERT-BUTOXYCARBONYL)HYDRAZONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of t-butyl carbazate (2.0 g, 15.1 mmol) in 99% ethanol (20 ml) was added benzaldehyde (1.6 g, 15.1 mmol) and the mixture was stirred for 30 min. Then the mixture was cooled to 0° C. and the precipitate was separated and washed with cold ethanol and dried in vacuo to give 2.7 g (81%) of N'-benzylidenehydrazinecarboxylic acid tert-butyl ester.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1-((2R)-2-(N-((2E)-5-Amino-5-methylhex-2-enoyl)-N-methyl amino)-3-(2-naphthyl)propionyl-2-benzyl-4-ethylsemi-carbazide ##STR183## N'-Benzylidenehydrazinecarboxylic acid tert-butyl ester: ##STR184## To a solution of t-butyl carbazate (2.0 g, 15.1 mmol) in 99% ethanol (20 ml) was added benzaldehyde (1.6 g, 15.1 mmol) and the mixture was stirred for 30 min. Then the mixture was cooled to 0° C. and the precipitate was separated and washed with cold ethanol and dried in vacuo to give 2.7 g (81%) of N'-benzylidenehydrazinecarboxylic acid tert-butyl ester.
[Compound]
Name
(2R)-2-(N-((2E)-5-Amino-5-methylhex-2-enoyl)-N-methyl amino)-3-(2-naphthyl)propionyl-2-benzyl-4-ethylsemi-carbazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of t-butyl carbazate (5.62 g, 42.5 mmol) in ethyl acetate (15 mL) was added with stirring benzaldehyde (4.51 g, 42.5 mmol). Crystallization occurred and the resulting slurry was stirred at rt for 45 min. Hexanes (70 mL) was added and the slurry was cooled to 0° C. The slurry was stirred at 0° C. for 60 min, then filtered and rinsed with cold hexanes (20 mL) and dried in vacuo at 40° C. to afford the title compound as a solid (8.34 g, 89.0%): mp 184.1-184.9° C.; 1H NMR (DMSO-d6) δ 10.91 (s, 1H), 7.99 (s, 1H), 7.58 (d, 2H, J=3 Hz), 7.39 (m, 3H), 1.45 (s, 9H); 13C NMR (DMSO-d6) δ 153.0, 143.8, 135.3, 130.0, 129.4, 127.2, 80.1, 28.8; IR (KBr mull) 2983, 1735, 1511, 1157 cm−1; A portion was recrystallized (ethyl acetate) for analysis. Anal. Calcd. For C12H16N2O2: C, 65.43; H, 7.32; N, 12.72. Found: C, 65.16; H, 7.43; N, 12.62.
Quantity
5.62 g
Type
reactant
Reaction Step One
Quantity
4.51 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
89%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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